![molecular formula C54H92NO8P B12848534 [(2R)-2,3-di(tricosa-10,12-diynoyloxy)propyl]2-(trimethylazaniumyl)ethylphosphate](/img/structure/B12848534.png)
[(2R)-2,3-di(tricosa-10,12-diynoyloxy)propyl]2-(trimethylazaniumyl)ethylphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,9-Trioxa-4-phosphadotriaconta-19,21-diyn-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-10,12-tricosadiyn-1-yl)oxy]-, inner salt, 4-oxide is a complex organic compound with a unique structure that includes multiple oxygen atoms, a nitrogen atom, and a phosphorus atom. This compound is known for its potential pharmacological activities and applications in materials science .
Preparation Methods
The synthesis of 3,5,9-Trioxa-4-phosphadotriaconta-19,21-diyn-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-10,12-tricosadiyn-1-yl)oxy]-, inner salt, 4-oxide involves several steps. The synthetic route typically includes the reaction of specific precursors under controlled conditions to form the desired product. Industrial production methods may involve large-scale organic synthesis techniques, ensuring high purity and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3,5,9-Trioxa-4-phosphadotriaconta-19,21-diyn-1-aminium, 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxo-10,12-tricosadiyn-1-yl)oxy]-, inner salt, 4-oxide has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of complex coordination materials. In biology and medicine, it may exhibit pharmacological activities, such as antibiotic properties. In the industry, it can be used in the synthesis of advanced materials .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to participate in various biochemical reactions, potentially leading to its pharmacological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Properties
Molecular Formula |
C54H92NO8P |
|---|---|
Molecular Weight |
914.3 g/mol |
IUPAC Name |
2,3-di(tricosa-10,12-diynoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C54H92NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-53(56)60-50-52(51-62-64(58,59)61-49-48-55(3,4)5)63-54(57)47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h52H,6-23,32-51H2,1-5H3 |
InChI Key |
IDBJTPGHAMAEMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC#CC#CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![di-tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1,6-dicarboxylate](/img/structure/B12848456.png)

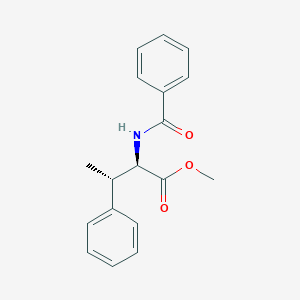


![2-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12848477.png)
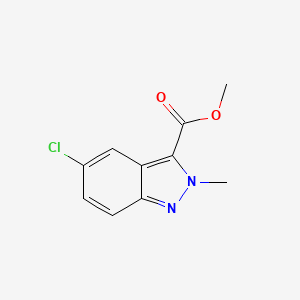
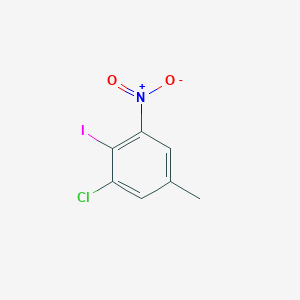
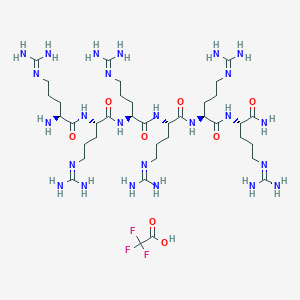
![5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt](/img/structure/B12848498.png)
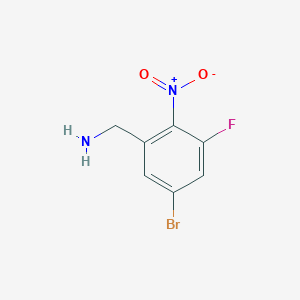


![2-[1,1,1,4,4,4-Hexafluoro-3-hydroxy-2,3-bis(trifluoromethyl)butan-2-yl]oxyethyl 2-methylprop-2-enoate](/img/structure/B12848524.png)
